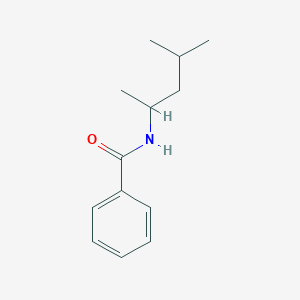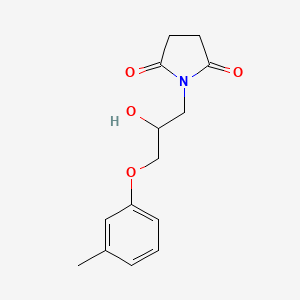
(2E)-1-(4-methoxyphenyl)but-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-1-(4-methoxyphenyl)but-2-en-1-one: is an organic compound with the molecular formula C11H12O2. It is a derivative of chalcone, a class of compounds known for their diverse biological activities. The structure consists of a but-2-en-1-one backbone with a 4-methoxyphenyl group attached to the first carbon atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-(4-methoxyphenyl)but-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction occurs between 4-methoxybenzaldehyde and acetone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is carried out under reflux conditions, and the product is isolated by crystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.
Análisis De Reacciones Químicas
Types of Reactions
(2E)-1-(4-methoxyphenyl)but-2-en-1-one: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogens, nitrating agents, or sulfonating agents can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Epoxides, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Aplicaciones Científicas De Investigación
(2E)-1-(4-methoxyphenyl)but-2-en-1-one: has a wide range of applications in scientific research:
Chemistry: Used as a starting material for the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and dyes.
Mecanismo De Acción
The mechanism of action of (2E)-1-(4-methoxyphenyl)but-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes, modulate receptor activity, or interfere with cellular signaling pathways. For example, it may inhibit the activity of certain kinases or transcription factors, leading to altered gene expression and cellular responses.
Comparación Con Compuestos Similares
(2E)-1-(4-methoxyphenyl)but-2-en-1-one: can be compared with other chalcone derivatives, such as:
- (2E)-1-(4-hydroxyphenyl)but-2-en-1-one
- (2E)-1-(4-chlorophenyl)but-2-en-1-one
- (2E)-1-(4-nitrophenyl)but-2-en-1-one
These compounds share a similar structural backbone but differ in the substituents on the aromatic ring
Conclusion
This compound: is a versatile compound with significant importance in various fields of scientific research Its unique structure and reactivity make it a valuable tool for the synthesis of new compounds and the study of biological processes
Propiedades
Fórmula molecular |
C11H12O2 |
|---|---|
Peso molecular |
176.21 g/mol |
Nombre IUPAC |
(E)-1-(4-methoxyphenyl)but-2-en-1-one |
InChI |
InChI=1S/C11H12O2/c1-3-4-11(12)9-5-7-10(13-2)8-6-9/h3-8H,1-2H3/b4-3+ |
Clave InChI |
HIRLSMKURCRARB-ONEGZZNKSA-N |
SMILES isomérico |
C/C=C/C(=O)C1=CC=C(C=C1)OC |
SMILES canónico |
CC=CC(=O)C1=CC=C(C=C1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[3,4'-Bipyridine]-3',5'-dicarbonitrile, 1',4'-dihydro-2',6'-dimethyl-](/img/structure/B12002814.png)
![2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-(2,4-dichlorophenyl)methylidene]acetohydrazide](/img/structure/B12002819.png)





![(6-chloro-4-methyl-2-oxochromen-7-yl) 3-methyl-2-[(4-methylphenyl)sulfonylamino]butanoate](/img/structure/B12002887.png)
![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B12002892.png)


![2-(4-Bromophenyl)-5-(4-ethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12002901.png)
![[2-methoxy-4-[(E)-[(4-methylphenyl)sulfonylhydrazinylidene]methyl]phenyl] 3-bromobenzoate](/img/structure/B12002902.png)
